molecular formula C8H10BrN B179179 3-Bromo-5-ethylaniline CAS No. 123158-68-9

3-Bromo-5-ethylaniline

Cat. No.: B179179
CAS No.: 123158-68-9
M. Wt: 200.08 g/mol
InChI Key: YPAQYCIEIXDIQG-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an ethyl group at the fifth position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-Bromo-5-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the benzene ring influence its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

    3-Bromo-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromoaniline: Lacks the ethyl group, only has a bromine atom and an amino group.

    5-Bromo-2-ethylaniline: Different position of the bromine and ethyl groups on the benzene ring.

Uniqueness: 3-Bromo-5-ethylaniline is unique due to the specific positioning of the bromine and ethyl groups, which influences its chemical reactivity and applications. The presence of both groups allows for diverse chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQYCIEIXDIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596582
Record name 3-Bromo-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-68-9
Record name 3-Bromo-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 3-bromo-5-ethylnitrobenzene (6.21g, 27mmol) in acetic acid (40mL) and ethanol (30mL) and treat with iron powder (2.7g). Reflux for 3 hours, filter through Celite and evaporate the solvent in vacuo. Purify by silica gel chromatography to give 3-bromo-5-ethylaniline.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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